3-(1-methyl-1H-tetrazol-5-yl)aniline
Overview
Description
3-(1-methyl-1H-tetrazol-5-yl)aniline: is a heterocyclic aromatic amine with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol . It is characterized by the presence of a tetrazole ring attached to an aniline moiety, making it a compound of interest in various fields of research and industry .
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to the bioisostere of the carboxylate group .
Mode of Action
Tetrazole derivatives can form hydrogen bonds with biological targets, which may influence the activity of these targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1-methyl-1H-tetrazol-5-yl)aniline is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Some tetrazole derivatives have been reported to exhibit antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline structure. One common method includes the cycloaddition reaction of nitriles with azides under acidic conditions . Another approach involves the reaction of primary amines with sodium azide and triethyl orthoformate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(1-methyl-1H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Chemistry: 3-(1-methyl-1H-tetrazol-5-yl)aniline is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design .
Industry: In the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 3-(5-Methyl-1H-tetrazol-1-yl)aniline
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline
Uniqueness: 3-(1-methyl-1H-tetrazol-5-yl)aniline is unique due to its specific substitution pattern on the tetrazole ring, which can influence its reactivity and interactions with other molecules . This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAMBIEAFCKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560576 | |
Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101258-12-2 | |
Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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